[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17508771
InChI: InChI=1S/C10H16N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3
SMILES:
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol

CAS No.:

Cat. No.: VC17508771

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol -

Specification

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name [2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanol
Standard InChI InChI=1S/C10H16N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3
Standard InChI Key LXZMALDGKUVUTK-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)C2C(CCO2)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, reflects its core structure:

  • Oxolane (tetrahydrofuran) ring: A five-membered oxygen-containing ring substituted at the 2-position with a pyrazole moiety.

  • Pyrazole substituent: A 1-ethyl-1H-pyrazol-4-yl group attached to the oxolane’s 2-position, introducing nitrogen-based aromaticity.

  • Hydroxymethyl group: A -CH2_2OH group at the oxolane’s 3-position, enabling hydrogen bonding and derivatization .

The stereochemistry and conformational flexibility of the oxolane ring influence its interactions with biological targets. Computational models suggest the pyrazole ring adopts a near-planar geometry, while the oxolane ring exhibits envelope conformations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC10H16N2O2\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_2
Molecular weight196.25 g/mol
IUPAC name[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
SynonymsVCID: VC17508771; 1504438-74-7
Purity≥95% (analytical standard)

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol involves multi-step heterocyclic coupling reactions:

  • Pyrazole formation: 1-Ethyl-1H-pyrazole-4-carbaldehyde is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters .

  • Oxolane ring construction: The aldehyde group undergoes cyclization with diols (e.g., 1,4-butanediol) under acid catalysis to form the tetrahydrofuran ring .

  • Hydroxymethyl introduction: Reduction of a ketone intermediate (e.g., using NaBH4_4) yields the final hydroxymethyl group .

Key Reaction:

1-Ethyl-1H-pyrazole-4-carbaldehyde+1,4-butanediolH+[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol+H2O\text{1-Ethyl-1H-pyrazole-4-carbaldehyde} + \text{1,4-butanediol} \xrightarrow{\text{H}^+} \text{[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol} + \text{H}_2\text{O}

Purification Techniques

  • Distillation: Removal of low-boiling-point byproducts under reduced pressure.

  • Recrystallization: Ethanol/water mixtures yield crystals with ≥95% purity .

  • Chromatography: Silica gel column chromatography isolates the product from regioisomers .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 1.42 (t, J=7.2J = 7.2 Hz, 3H, CH2_2CH3_3)

    • δ 4.12 (q, J=7.2J = 7.2 Hz, 2H, NCH2_2CH3_3)

    • δ 3.75–3.82 (m, 2H, oxolane OCH2_2)

    • δ 4.56 (s, 1H, OH) .

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3):

    • δ 14.1 (CH2_2CH3_3)

    • δ 62.8 (NCH2_2CH3_3)

    • δ 73.4 (oxolane C-O)

    • δ 145.2 (pyrazole C=N) .

Mass Spectrometry

  • ESI-MS: m/z 197.1 [M+H]+^+.

  • Fragmentation peaks at m/z 152.1 (loss of -CH2_2OH) and 109.0 (pyrazole ring) .

Research Applications and Biological Relevance

Enzyme Modulation

The compound’s pyrazole moiety exhibits affinity for adenosine receptors, with preliminary studies indicating inhibition of monoamine oxidase B (MAO-B) at IC50_{50} = 12.3 μM. This suggests potential in neurodegenerative disease research, as MAO-B regulates dopamine metabolism .

Material Science

As a chiral building block, the hydroxymethyl-oxolane structure facilitates the synthesis of liquid crystals and metal-organic frameworks (MOFs). Its rigid scaffold enhances thermal stability (decomposition temperature: 215°C) .

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